Azobenzene

Übersicht

Beschreibung

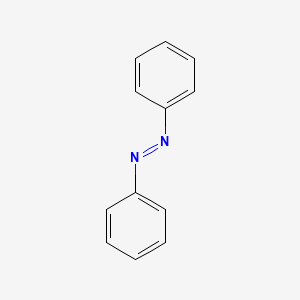

Azobenzene is an organic compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond (N=N). It is the simplest example of an aryl azo compound and is known for its photoswitchable properties, which means it can change its structure when exposed to light. This compound was first described by Eilhard Mitscherlich in 1834 and has since become a fundamental molecule in both academic research and industrial applications .

Synthetic Routes and Reaction Conditions:

Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. It is a widely used technique for synthesizing azo compounds.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Photoisomerization

Azobenzene undergoes reversible trans-to-cis isomerization under light irradiation, with distinct mechanisms and kinetics:

| Property | trans-to-cis (UV light) | cis-to-trans (Visible light/Heat) |

|---|---|---|

| Wavelength | 300–400 nm | >400 nm |

| Quantum yield (Φ) | 0.11–0.25 | 0.4–0.5 |

| Thermal half-life (t₁/₂) | N/A | Hours to days (unsubstituted) |

Mechanisms :

-

Rotation : N=N bond rotation (≈90° dihedral angle) dominates in nonpolar environments .

-

Inversion : Linear transition state (≈180° CNN angle) occurs in polar solvents .

-

Concerted inversion : Simultaneous bending of both CNN angles, observed in constrained systems .

Substituents dramatically affect isomerization:

-

Electron-donating groups (e.g., -NH₂) reduce cis half-life to minutes .

-

Ortho-substituents sterically hinder rotation, favoring inversion pathways .

Thermal Isomerization

Unsubstituted cis-azobenzene relaxes to trans with:

Oxidation

This compound oxidizes to azoxybenzene under mild conditions:

Reduction

Catalytic hydrogenation produces hydrthis compound:

Acid-Base and Coordination Chemistry

-

Protonation : Occurs at one nitrogen (pKₐ ≈ -2.95) , forming a resonance-stabilized cation.

-

Lewis acid complexes : Binds BF₃, AlCl₃ via lone pair donation .

-

Metal coordination : Forms stable complexes with Ni⁰, Pt⁰ (e.g., Ni(Ph₂N₂)(PPh₃)₂) .

Reactivity with Other Compounds

Substituent Effects on Reactivity

Data from para-substituted derivatives :

| Substituent | cis Half-life (25°C) | Isomerization Pathway |

|---|---|---|

| -H | 36–48 hours | Rotation |

| -NH₂ | 8–15 minutes | Inversion |

| -OCH₃ | 2–4 hours | Mixed |

| -NO₂ | >1 week | Rotation |

Computational studies reveal:

-

Electron-donating groups lower rotational barriers by 10–15 kJ/mol .

-

Bulky substituents increase inversion activation energy by 20% .

This comprehensive analysis demonstrates this compound’s reactivity is tunable through substitution and environmental control, enabling applications in photopharmacology, molecular machines, and smart materials. Recent advances in femtosecond spectroscopy and machine learning potential models continue to refine mechanistic understanding.

Wissenschaftliche Forschungsanwendungen

Azobenzene is a versatile photoswitchable molecule with powerful photochemical properties, making it useful in a variety of applications, including biomedicine, chemical sensing, and organic transistors . Its structure consists of two phenyl rings linked by a nitrogen-nitrogen double bond, which can undergo reversible photoisomerization between trans and cis forms upon exposure to light of different wavelengths . This unique property has led to its use in নানapl領域 as a trigger in various biomedical applications, as well as in chemical sensing and organic transistors .

Scientific Research Applications

This compound and its derivatives have found applications in diverse scientific fields due to their unique photoresponsive properties .

Antimicrobial Properties:

- This compound derivatives exhibit antimicrobial activity against various bacteria and fungi . For example, substituted this compound molecules have shown activity against S. aureus, L. monocytogenes, and C. krusei . The presence of electron-withdrawing groups like bromine or chlorine on the aromatic ring can enhance antimicrobial activity .

- trans-P1/β-CD showed promising results against P. aeruginosa, S. aureus, B. subtilis, and E. coli .

- Modification of the this compound ring and association with biologically active compounds can result in new compounds with antibacterial efficacy against B. subtilis and S. aureus .

Biomedical Applications:

- This compound is used as a trigger in biomedicine, particularly as a light/hypoxia-responsive material . Its ability to switch between trans and cis isomers under specific stimulus conditions makes it valuable for controlling biological processes .

- This compound can be used as a hypoxia-sensitive connector, enabling on/off switching of properties like pharmacology and fluorescence activity .

- In cancer theranostics, this compound scaffolds can act as fluorescence quenchers and nitrogen mustard deactivators in mitochondrial targeting drug delivery systems . These systems show tissue selectivity for tumors and can activate prodrugs under hypoxia conditions, leading to reduced tumor growth .

Nanoplasmonic Sensors:

- This compound is utilized in nanoplasmonic sensors for label-free detection of biomolecules in medical, biotechnology, and environmental science applications . Nanoplasmonic sensors offer high surface sensitivity, making them suitable for studying biomacromolecules and biological particulates .

- These sensors can be used for positional sensing, biomacromolecular conformation analysis, and real-time kinetic monitoring of complex biological interactions .

Photoswitchable Materials:

- Azobenzenes are employed in chemical sensing and organic transistors due to their photoswitching capabilities . Ingenious molecular designs have enabled versatile control of this compound photochemical properties, facilitating the development of chemical sensors and photoswitchable organic transistors .

- Tetra-ortho-fluoro-azobenzenes are a class of photoswitches useful for the construction of visible-light-controlled molecular systems .

Other applications:

- This compound derivatives can be grafted onto carbon nanotubes to improve their thermal stability and energy density for higher temperature applications .

- Azobenzenes are used to study cell signaling, vision restoration, and other photobiology applications .

Table of this compound Applications

Wirkmechanismus

The primary mechanism of action for azobenzene is its ability to undergo reversible photoisomerization. When exposed to light, this compound switches from its trans form to its cis form. This structural change affects the molecule’s electronic properties and interactions with other molecules. The trans-cis isomerization can be driven by light or occur thermally in the dark . This property makes this compound an ideal component for molecular devices and functional materials.

Vergleich Mit ähnlichen Verbindungen

Azobenzene is unique due to its efficient and reversible photoisomerization. Similar compounds include:

Nitrosobenzene: Unlike this compound, nitrosobenzene contains a nitrogen-oxygen double bond (N=O) and does not exhibit the same photoswitchable properties.

Disperse Red 1: This compound is a pseudostilbene-type this compound derivative known for its liquid crystalline properties.

This compound stands out due to its robust photoswitching process, making it a versatile molecule for various applications.

Biologische Aktivität

Azobenzene is a versatile compound known for its unique structural properties and significant biological activities. Its ability to undergo photoisomerization between trans and cis forms makes it an attractive candidate in various fields, particularly in medicinal chemistry and biomedicine. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Antioxidant

- Anti-inflammatory

- Antiviral

These activities are attributed to the compound's ability to interact with biological molecules, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The following table summarizes key findings related to their antimicrobial efficacy:

| Compound Type | Activity Against | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Azo Surfactants | Gram-positive bacteria | 10–11 | Up to 35 µM/mL |

| Azo-Quinolone | Bacillus subtilis | 17 | Not specified |

| Staphylococcus aureus | 18 | Not specified | |

| Electron-withdrawing | Various bacteria | 9–18 | Not specified |

This compound derivatives with alkyl chains and polar groups have shown significant antibacterial activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains due to their complex cell walls . The structure-activity relationship reveals that the presence of electron-withdrawing groups enhances antimicrobial activity, with di-substituted compounds demonstrating greater efficacy than mono-substituted ones .

Anticancer Activity

This compound compounds have also been investigated for their anticancer properties. A recent study evaluated several this compound derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fluorobenzene-modified 6-azophenylcoumarin | A549 | 0.51 ± 0.22 |

| Pyridine-modified 6-azophenylcoumarin | MCF-7 | 0.42 ± 0.23 |

| Doxorubicin (DOX) | MCF-7 | 20.64 ± 3.67 |

The fluorobenzene-modified derivative exhibited stronger cytotoxicity against A549 cells compared to doxorubicin, highlighting this compound's potential as a scaffold for developing novel anticancer agents . Furthermore, this compound's ability to act as a photoswitch allows for targeted therapy applications where light can activate drug release in specific tissues.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA and RNA synthesis : this compound derivatives have been shown to interfere with nucleic acid synthesis, thereby affecting cell proliferation.

- Reactive Oxygen Species (ROS) generation : Some azobenzenes induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Interaction with cellular receptors : Azobenzenes can bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.

Case Studies

- Antimicrobial Efficacy : Salta et al. synthesized azo surfactants that demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the role of the polar head group in enhancing antimicrobial properties following photoisomerization .

- Cytotoxicity in Cancer Cells : Research by Velema et al. focused on quinolone-linked azobenzenes that showed enhanced antibacterial properties when subjected to light-induced isomerization. This study illustrated how structural modifications could lead to improved therapeutic profiles against resistant bacterial strains .

- Photosensitive Drug Delivery : Advances in this compound-based drug delivery systems have led to the development of light/hypoxia-responsive materials that can selectively release drugs under specific conditions, enhancing treatment efficacy while minimizing side effects .

Eigenschaften

IUPAC Name |

diphenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33808-60-5 | |

| Record name | Diazene, 1,2-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020123, DTXSID601026524 | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

559 °F at 760 mmHg (NTP, 1992), 293 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |

CAS No. |

103-33-3, 1080-16-6, 17082-12-1 | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, diphenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Diphenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °F (NTP, 1992), 68 °C | |

| Record name | AZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19841 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis photoisomerization when exposed to specific wavelengths of light. [, , , , , , , , ] This light-induced transformation between the more stable trans form and the less stable cis form leads to significant changes in molecular geometry and dipole moment, impacting various properties. [, , , ]

ANone: One fascinating example is the photo-induced deformation observed in this compound-containing polymers. Research on poly(aryl ether)s with this compound side chains demonstrated that UV irradiation triggered trans-to-cis isomerization, leading to significant and reversible deformation of the polymer film. Notably, the extent and speed of deformation were influenced by the match between the excitation wavelength and the this compound's absorption maximum. []

ANone: this compound consists of two phenyl rings linked by an azo group (-N=N-). []

ANone: Introducing various substituents at different positions on the this compound molecule significantly impacts its properties, such as absorption spectra, thermal isomerization rates, and liquid crystalline behavior. [, , , , ] For instance, electron-donating groups like -OCH3 and -OtBu were found to enhance the thermal cis-to-trans conversion rate in certain ionic liquids. []

ANone: Yes, researchers have successfully tailored the properties of this compound for desired applications. For example, incorporating a crown ether moiety into the this compound structure enhanced its aggregation and promoted the formation of a smectic liquid crystal phase in polysiloxane polymers, leading to remarkable photoinduced ionic-conductivity switching. []

ANone: Due to their unique photoresponsive behavior, this compound derivatives have found applications in various fields, including:

- Optical data storage: this compound's reversible photoisomerization can be utilized for high-density optical data storage. []

- Drug delivery: this compound-modified liposomes offer potential for controlled drug release using light as an external trigger. []

- Molecular switches: this compound can act as a "molecular valve" to regulate guest access in microporous multilayer films, showcasing its potential in molecular machines and sensors. []

- Photoactuators: this compound-containing polymers exhibit light-induced deformation, making them promising candidates for artificial muscles and microrobots. [, ]

ANone: Computational studies provide valuable insights into the structure-property relationships of this compound derivatives. For instance, density functional theory (DFT) calculations have been employed to investigate the preferred pathway for thermal isomerization, revealing a stepwise process involving inversion at the nitrogen atoms. [] Additionally, molecular modeling helps elucidate the interactions between this compound and other molecules, such as DNA, contributing to the design of novel photoresponsive materials. [, ]

ANone: While this compound derivatives are highly attractive for their photoresponsive properties, they can suffer from limitations like aggregation and limited stability under certain conditions. To overcome these challenges, researchers are exploring various strategies, including:

- Incorporation into polymer matrices: Embedding this compound moieties within polymer networks can enhance their stability, control their alignment, and influence the overall material's photoresponsive behavior. [, , ]

- Surface modifications: Creating self-assembled monolayers (SAMs) of this compound thiols on gold surfaces can improve stability and enable precise control over molecular orientation for specific applications in sensing and molecular electronics. []

- Chemical modifications: Introducing specific substituents can improve this compound's solubility, enhance its photoisomerization efficiency, and fine-tune its interaction with target molecules. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.